molecular formula C20H22N2O2 B2934362 N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide CAS No. 2034617-15-5

N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide

Cat. No.: B2934362
CAS No.: 2034617-15-5
M. Wt: 322.408
InChI Key: DEKQULAMHDFDJQ-UHFFFAOYSA-N
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Description

N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide is a chemical compound for research and development applications. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary research and analysis to fully characterize the properties and potential applications of this compound. The structural motif of this molecule, featuring acetamide and phenylpyrrolidinone groups, is found in compounds with diverse biological activities, suggesting potential value for investigation in various biochemical pathways . Precautions: This material should be handled by qualified professionals only, using appropriate personal protective equipment and under the conditions specified in the relevant safety data sheet (SDS).

Properties

IUPAC Name

N-[4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15(23)21-19-9-7-16(8-10-19)13-20(24)22-12-11-18(14-22)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKQULAMHDFDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Two novel methods have been developed for the preparation of N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide. In the first method, n-butyl (3R)-4-amino-3-phenylbutyrate is alkylated with haloacetamide in dimethylformamide (DMF) in the presence of potassium phosphate monohydrate. The intermediate 4-carbamoylmethylamino-3-phenylbutyrate is subsequently cyclized by refluxing in toluene in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide . In the second method, chloroacetonitrile is used under similar conditions in place of the haloacetamide, leading to the target compound in 40-60% yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF and toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide has been studied for various scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its cognitive-enhancing properties and potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide involves modulation of neurotransmitter systems in the brain. It is believed to enhance the release of acetylcholine, a neurotransmitter associated with learning and memory. The compound may also interact with glutamate receptors, which play a crucial role in synaptic plasticity and cognitive function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related acetamide derivatives, focusing on substituents, pharmacological activities, and physicochemical properties.

Compound Key Structural Features Pharmacological Activity Key Differences
N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide (Target) Acetamide + phenyl + 2-oxoethyl + 3-phenylpyrrolidine Hypothetical: Potential CNS/cancer activity (based on pyrrolidine and acetamide motifs) Unique 3-phenylpyrrolidine group; moderate molecular weight (321.39 g/mol)
N-[4-(2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl)phenyl]acetamide Acetamide + phenyl + 2-oxoethyl + thiazolidinedione Antidiabetic (thiazolidinediones are PPAR-γ agonists) Thiazolidinedione ring increases polarity and metabolic stability
N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)thiazolidin-5-yl]acetamide Acetamide + thiazolidinone + phenylimino + 2-methylphenyl Antimicrobial/anticancer (thiazolidinones inhibit bacterial growth ) Sulfur-containing heterocycle; Z-configuration imino group affects planar geometry
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives Acetamide + pyrazolyl + dichlorophenyl/methylsulfanylphenyl Analgesic/anti-inflammatory (comparable to paracetamol ) Pyrazole ring enhances hydrogen bonding; halogen substituents improve lipophilicity
2-((2-oxo-2-pyrrolidin-1-ylethyl)thio)-N-(4-thiophen-2-yl-thiazol-2-yl)acetamide Acetamide + thioether + pyrrolidinone + thiophene-thiazole Not reported, but thiophene-thiazole suggests antiviral/kinase inhibition potential Thioether linker and thiophene-thiazole increase molecular complexity

Key Findings from Comparative Analysis

Impact of Heterocyclic Moieties: The 3-phenylpyrrolidine in the target compound may enhance CNS penetration compared to thiazolidinedione () or pyrazole () derivatives, which are more polar .

Hydrogen-Bonding and Crystallography :

  • Acetamide derivatives with pyrazole or dichlorophenyl groups () form R₂²(10) hydrogen-bonding motifs , stabilizing crystal structures and influencing solubility . The target compound’s pyrrolidine may form similar interactions but with distinct geometry due to steric effects.

Pharmacological Performance: Analgesic activity in N-phenylacetamide sulphonamides (, compound 35) correlates with sulfonamide substituents, which are absent in the target compound . Thiazolidinedione derivatives () show antidiabetic activity, highlighting how minor structural changes (e.g., replacing pyrrolidine with thiazolidinedione) drastically alter biological targets .

Synthetic Accessibility :

  • The target compound can likely be synthesized via amide coupling (e.g., EDC/HCl, as in ) between 4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)aniline and acetic anhydride .
  • Boronic ester intermediates () could facilitate phenyl group introduction via Suzuki-Miyaura cross-coupling .

Data Table: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* (Predicted) Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound 321.39 2.8 3 1
N-[4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl]acetamide 348.38 1.2 5 1
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide 410.27 3.5 4 1
2-((2-oxo-2-pyrrolidin-1-ylethyl)thio)-N-(4-thiophen-2-yl-thiazol-2-yl)acetamide 419.55 3.1 5 1

*LogP values estimated using fragment-based methods.

Biological Activity

N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on various studies and findings.

Chemical Structure and Properties

This compound, also referred to as a derivative of 2-oxo-piperidinyl compounds, features a complex structure that contributes to its biological effects. The presence of the phenyl and pyrrolidine moieties is significant for its pharmacological properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of similar N-substituted phenyl compounds. For instance, a study on N-(substituted phenyl)-2-chloroacetamides assessed their effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. The findings indicated that compounds with halogenated substituents on the phenyl ring exhibited enhanced lipophilicity, facilitating better membrane penetration and thus greater antimicrobial efficacy .

Table 1: Antimicrobial Efficacy of N-(substituted phenyl)-2-chloroacetamides

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
N-(4-chlorophenyl)EffectiveLess effectiveModerate
N-(4-fluorophenyl)Highly effectiveLess effectiveModerate
N-(3-bromophenyl)EffectiveLess effectiveModerate

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been investigated, revealing promising results. In particular, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and tested for their anticonvulsant activity in animal models. These studies utilized standard maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models to evaluate efficacy .

Case Study: Anticonvulsant Screening

In one study, several derivatives were tested at varying doses (30 mg/kg, 100 mg/kg, and 300 mg/kg). Notably:

  • N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide demonstrated significant activity in the MES test at 100 mg/kg.
  • N-(3-trifluoromethyl)anilides showed a higher level of anticonvulsant protection across both time points tested.

This suggests that modifications in the chemical structure can lead to enhanced biological activity, particularly for compounds with specific substituents that influence their interaction with neuronal sodium channels .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial for understanding how variations in molecular structure impact biological activity. Research indicates that the positioning of substituents on the phenyl ring significantly affects both antimicrobial and anticonvulsant activities. Compounds adhering to Lipinski’s Rule of Five exhibited better bioavailability and pharmacological properties .

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